2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Agents
Sulfonamides, including the compound , have a long history as antibacterial drugs. This compound’s unique structure may contribute to its effectiveness against both gram-positive and gram-negative bacteria. Additionally, it could exhibit antifungal properties, making it a potential candidate for combating fungal infections .
Anticancer Potential
Sulfonamide derivatives have been investigated for their antitumor and anticancer effects. While specific studies on this compound are limited, related sulfonamides (such as SLC-0111, sulofenur, indisulam, and pozapanib) have shown promise in clinical trials. Further research could explore its potential as an anticancer agent .
Antiviral Activity
Given the broad spectrum of biological activities associated with sulfonamides, it’s worth investigating whether this compound exhibits any antiviral properties. Antiviral research could focus on its impact against specific viruses or viral strains .
Electrochemical Energy Storage
Interestingly, the compound’s structure contains a dioxinoquinoline ring. Researchers have explored similar structures for electrochemical energy storage applications. For instance, a composite electrode material based on carbon nanofiber and poly(tetrahydro[1,4]dioxino[2,3-b]thieno[3,4-e][1,4]dioxine) (PTDTD) has been studied for supercapacitive properties . Investigating the electrochemical behavior of our compound could reveal its potential in energy storage devices.
Novel Quaternary Ammonium Surfactants
The compound’s cationic nature suggests it might serve as a quaternary ammonium surfactant. A series of 5-alkyl-7-hydroxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-5-ium bromides was synthesized as potential antimicrobial agents. While some compounds showed efficacy against microbial strains (e.g., Staphylococcus aureus, Candida krusei, Candida glabrata, Trichophyton mentagrophytes), further exploration is needed .
Other Applications
Although specific studies on this compound are scarce, its unique structure warrants investigation in various fields. Researchers could explore its potential in drug delivery, enzyme inhibition, or other bioactive applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4/c27-19-5-4-8-21(13-19)29-25(31)16-30-22-14-24-23(33-9-10-34-24)12-17(22)11-18(26(30)32)15-28-20-6-2-1-3-7-20/h1-8,11-14,28H,9-10,15-16H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPAWMZUWKFOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)F)CNC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide |
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